N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide
Overview
Description
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide can be approached through various synthetic routes. One common method involves the [3+2] cycloaddition of nitriles and sodium azide catalyzed by aluminum chloride at elevated temperatures . This method provides good to excellent yields and is considered eco-friendly due to the use of moderate conditions and non-toxic reagents .
Chemical Reactions Analysis
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. They also undergo exothermic reactions with reducing agents and can form stable metallic compounds and molecular complexes .
Scientific Research Applications
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide has a wide range of scientific research applications. It is used in medicinal chemistry for its potential biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties . Additionally, tetrazole derivatives are used in material science, photography, and as growth hormones .
Mechanism of Action
The mechanism of action of N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide involves its interaction with molecular targets and pathways. Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They stabilize electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Comparison with Similar Compounds
N-(2-(1H-tetrazol-1-yl)phenyl)thiophene-2-sulfonamide can be compared with other tetrazole derivatives such as N-[2-(1H-tetrazol-5-yl)phenyl]benzamide . While both compounds share the tetrazole moiety, this compound is unique due to the presence of the thiophene-2-sulfonamide group, which may contribute to its distinct biological activities .
Properties
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O2S2/c17-20(18,11-6-3-7-19-11)13-9-4-1-2-5-10(9)16-8-12-14-15-16/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWBZJRAQBXPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CS2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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